molecular formula C16H23NO4 B3361522 tert-Butyl ((S)-2-(benzyloxy)-1-((R)-oxiran-2-yl)ethyl)carbamate CAS No. 92085-90-0

tert-Butyl ((S)-2-(benzyloxy)-1-((R)-oxiran-2-yl)ethyl)carbamate

Cat. No. B3361522
CAS RN: 92085-90-0
M. Wt: 293.36 g/mol
InChI Key: PGSXVEDFRLNRJZ-KBPBESRZSA-N
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Description

Tert-Butyl ((S)-2-(benzyloxy)-1-(®-oxiran-2-yl)ethyl)carbamate is a type of tert-butyl ester. Tert-butyl esters find large applications in synthetic organic chemistry . They are used in the synthesis of a variety of organic compounds . For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch . The Steglich Esterification is a mild reaction, which allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters .


Molecular Structure Analysis

The molecular formula of tert-Butyl ((S)-2-(benzyloxy)-1-(®-oxiran-2-yl)ethyl)carbamate is C12H17NO3 . Its molecular weight is 223.27 .


Chemical Reactions Analysis

The Steglich Esterification is a common reaction involved in the formation of tert-butyl esters . In this reaction, DCC (dicyclohexylcarbodiimide) and the carboxylic acid are able to form an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol may now add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .


Physical And Chemical Properties Analysis

Tert-Butyl ((S)-2-(benzyloxy)-1-(®-oxiran-2-yl)ethyl)carbamate is a crystal with a melting point of 48°C . It is soluble in methylene chloride, chloroform, and alcohols . It is slightly soluble in petroleum ether and water .

Mechanism of Action

The mechanism of action of tert-butyl esters involves the formation of an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol may now add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .

Future Directions

Tert-butyl esters have large applications in synthetic organic chemistry . The development of more efficient, versatile, and sustainable methods for their synthesis, such as the use of flow microreactor systems , is a promising direction for future research. Additionally, the use of these compounds in the synthesis of other organic compounds, such as N-Boc-protected anilines , suggests potential future applications in various areas of organic chemistry.

properties

IUPAC Name

tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylmethoxyethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)17-13(14-11-20-14)10-19-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSXVEDFRLNRJZ-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)[C@@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731067
Record name tert-Butyl {(1S)-2-(benzyloxy)-1-[(2R)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((S)-2-(benzyloxy)-1-((R)-oxiran-2-yl)ethyl)carbamate

CAS RN

92085-90-0
Record name tert-Butyl {(1S)-2-(benzyloxy)-1-[(2R)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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